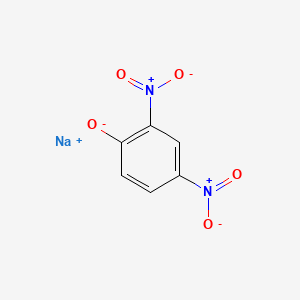

Sodium 2,4-dinitrophenolate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1011-73-0 |

|---|---|

Molekularformel |

C6H4N2NaO5 |

Molekulargewicht |

207.10 g/mol |

IUPAC-Name |

sodium;2,4-dinitrophenolate |

InChI |

InChI=1S/C6H4N2O5.Na/c9-6-2-1-4(7(10)11)3-5(6)8(12)13;/h1-3,9H; |

InChI-Schlüssel |

RQBWMLFHMVFSBS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+] |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O.[Na] |

Aussehen |

Solid powder |

Andere CAS-Nummern |

1011-73-0 |

Piktogramme |

Explosive; Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sodium 2,4-dinitrophenolate; AI3-15340; AI3 15340; AI315340 |

Herkunft des Produkts |

United States |

Historical Context and Evolution of Research on Dinitrophenolates

The scientific journey of dinitrophenolates began with the synthesis of the parent compound, 2,4-dinitrophenol (B41442) (DNP), in the 19th century. Initially, its applications were primarily industrial. The French utilized DNP in the manufacturing of munitions during the First World War. nih.gov Following the war, its use expanded into other areas, including as a dye, a wood preserver, a photographic developer, and a herbicide. nih.govwikipedia.org

The development of Sodium 2,4-dinitrophenolate (B1223059) was driven by the need for a more soluble form of DNP for various applications. This enhanced solubility made it more suitable for use in industrial processes. In the mid-20th century, the industrial adoption of dinitrophenol compounds, including the sodium salt, grew, particularly in the manufacturing of explosives, dye synthesis, and wood preservation. wikipedia.org

By the 1980s, the role of Sodium 2,4-dinitrophenolate began to expand into the realm of chemical research, where it was utilized as a precursor for catalysts and sensors. The discovery of DNP's mechanism of action as an uncoupler of oxidative phosphorylation by William F. Loomis and Fritz Albert Lipmann in 1948 was a pivotal moment that opened the door for its use as a tool in biochemical research. wikipedia.orgnih.gov This property allows it to transport protons across the mitochondrial membrane, disrupting the electrochemical gradient necessary for ATP synthesis and leading to the rapid consumption of energy. researchgate.net This mechanism became a cornerstone of its application in metabolic studies.

The table below summarizes key milestones in the historical development of research and applications related to dinitrophenolates.

| Era | Key Developments | Primary Applications |

| Late 19th Century | First synthesis of 2,4-dinitrophenol (DNP). | Chemical intermediate. |

| World War I | Use of DNP in munitions manufacturing in France. nih.govornl.gov | Explosives. |

| Post-WWI / 1930s | Discovery of DNP's metabolic effects by Maurice Tainter at Stanford University. nih.govwikipedia.org | Dyes, wood preservers, herbicides, photographic developers. nih.gov |

| Mid-20th Century | Increased industrial adoption of DNP and its sodium salt. | Explosives, dye synthesis, wood preservation. |

| 1948 | Loomis and Lipmann elucidate the mechanism of action as an uncoupler of oxidative phosphorylation. wikipedia.orgnih.gov | Foundational biochemical research. |

| 1980s-Present | Expanded use of this compound in academic and chemical research. | Precursor for catalysts and sensors, metabolic studies. |

Significance and Scope Within Contemporary Chemical Science

Established Synthetic Routes and Reaction Parameters

Several reliable methods exist for the synthesis of this compound, each with specific reaction conditions and applications.

Neutralization of 2,4-Dinitrophenol with Alkaline Reagents

A straightforward and common method for preparing this compound is the direct neutralization of 2,4-dinitrophenol with a suitable alkaline reagent, most commonly sodium hydroxide (B78521). quora.com 2,4-Dinitrophenol is a moderately acidic compound and readily reacts with bases to form the corresponding salt. quora.com

The reaction is typically carried out by dissolving 2,4-dinitrophenol in an appropriate solvent, followed by the addition of the alkaline solution. Water is often the preferred solvent due to the high solubility of the resulting sodium salt. The reaction temperature is generally controlled between 25–40°C to prevent thermal degradation. Following the reaction, the product can be isolated by evaporation of the solvent under reduced pressure to yield crystalline this compound. For industrial applications, spray drying is often employed to produce a fine powder.

| Alkaline Reagent | Solvent | Temperature | Product Isolation |

| Sodium Hydroxide | Water | 25-40°C | Evaporation or Spray Drying |

| Sodium Carbonate | Water | 55-60°C | Filtration and Cooling |

This table summarizes the typical reaction parameters for the neutralization of 2,4-dinitrophenol.

Hydrolysis of 2,4-Dinitrochlorobenzene in Alkaline Media

Another major route to this compound involves the alkaline hydrolysis of 2,4-dinitrochlorobenzene. researchgate.netscielo.br This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion attacks the carbon atom bonded to the chlorine, displacing it. brainly.com

This process is a key step in some industrial applications, such as the production of sulfur black dyes, where 2,4-dinitrochlorobenzene is hydrolyzed with sodium hydroxide to form an aqueous solution of this compound. google.com The reaction is often carried out at elevated temperatures, typically around 100-105°C, to ensure a reasonable reaction rate. sciencemadness.org An excess of sodium hydroxide is often used to help prevent the formation of undesired by-products like bis(2,4-dinitrophenyl) ether. sciencemadness.org Even if the ether is formed, under the harsh reaction conditions, it can also be cleaved to yield the desired 2,4-dinitrophenol. sciencemadness.org

A patented industrial-scale protocol specifies heating water to 60°C, adding molten 2,4-dinitrochlorobenzene, and then gradually adding a 30% sodium hydroxide solution while maintaining the temperature below 104°C. The mixture is held at 102–104°C for a period to ensure complete reaction.

| Reactant | Reagent | Temperature | Key Considerations |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide | 100-105°C | Excess NaOH minimizes ether by-product |

| 2,4-Dinitrochlorobenzene | Sodium Hydroxide | <104°C (Industrial) | Controlled addition of NaOH |

This table outlines the general conditions for the hydrolysis of 2,4-dinitrochlorobenzene.

Nitration of Phenol (B47542) Derivatives and Subsequent Salt Formation

This compound can also be produced through the nitration of phenol or its derivatives, followed by salt formation. researchgate.net The nitration of phenol itself can be a complex process, potentially yielding a mixture of mono- and di-nitrated products. oc-praktikum.deresearchgate.net

One approach involves the sulfonation of phenol, followed by nitration. google.com In this method, phenol is first reacted with sulfuric acid at elevated temperatures (130-140°C). google.com The resulting mixture is then cooled and treated with nitric acid. google.com After a period of standing, the mixture is heated again to complete the nitration. google.com The 2,4-dinitrophenol formed is then isolated and can be converted to its sodium salt as described in section 2.1.1. google.com

A more direct nitration of phenol with nitric acid in an aqueous-alcoholic medium at the boiling point of the reaction mixture has also been reported to produce 2,4-dinitrophenol with high selectivity and yields of up to 80%. researchgate.netsciencemadness.org The resulting 2,4-dinitrophenol is then neutralized to form the sodium salt.

Advanced and Industrial-Scale Production Methods

For industrial-scale production, the hydrolysis of 2,4-dinitrochlorobenzene is a common method. scielo.br A patented process describes a method for producing 2,4-dinitrophenol sodium that involves the nitration of p-nitrochlorobenzene to 2,4-dinitrochlorobenzene, followed by hydrolysis. google.com In this process, after the nitration step, the temperature is adjusted, and the spent acid is separated. google.com The 2,4-dinitrochlorobenzene is then transferred to a hydrolysis reactor, water is added, and the mixture is heated. google.com A sodium hydroxide solution is then added dropwise to carry out the hydrolysis, with the temperature carefully controlled. google.com

Another patented industrial method for preparing 2,4-dinitrophenol, which can then be converted to the sodium salt, involves adding molten 2,4-dinitrochlorobenzene to hot water, followed by the gradual addition of a sodium hydroxide solution. google.com The temperature is maintained below 102-104°C, and after a holding period, the mixture is cooled and filtered. google.com The precipitated sodium salt is then redissolved and acidified to yield 2,4-dinitrophenol. google.com

Continuous processing methods using equipment like a rotating disc contactor have also been investigated for the alkaline hydrolysis of 2,4-dinitrochlorobenzene to improve efficiency and control over the reaction. scielo.br

Derivatization Strategies and Preparation of Related Compounds

This compound serves as a precursor for the synthesis of other important chemical compounds. One of the primary transformations is its reduction to form 2,4-diaminophenol. This is typically achieved using reducing agents under specific reaction conditions.

Another derivatization pathway involves the reaction of 2,4-dinitrophenol (which can be readily formed from the sodium salt by acidification) with sulfonyl chlorides. quora.commdpi.com This reaction, often carried out in the presence of a base, leads to the formation of sulfonate esters. mdpi.com The use of an aqueous base with a water-miscible solvent has been shown to be a facile method for this transformation. mdpi.com

Furthermore, the nitro groups on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles, although this is less common than the reactions of the precursor, 2,4-dinitrochlorobenzene. The reaction of 2,4-dinitrophenol with sodium sulfide (B99878) and sulfur can lead to the formation of sulfur-containing compounds, which are intermediates in the synthesis of certain dyes. ontosight.ai

| Starting Material | Reagent(s) | Product |

| This compound | Reducing Agents | 2,4-Diaminophenol |

| 2,4-Dinitrophenol | Sulfonyl Chlorides, Base | Sulfonate Esters |

| 2,4-Dinitrophenol | Sodium Sulfide, Sulfur | Sulfur-containing compounds |

This table provides an overview of some common derivatization reactions.

Reaction Mechanisms and Pathways Involving Sodium 2,4 Dinitrophenolate

Fundamental Chemical Reactivity

The chemical behavior of sodium 2,4-dinitrophenolate (B1223059) is characterized by its participation in oxidation, reduction, and nucleophilic substitution reactions.

Sodium 2,4-dinitrophenolate can be oxidized, with the resulting products varying based on the specific oxidizing agents and reaction conditions employed. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The presence of the electron-withdrawing nitro groups makes the aromatic ring electron-deficient, influencing the course of oxidation. In some contexts, the oxidation of DNP is studied in relation to its degradation, where hydroxyl radicals (•OH) play a crucial role in its removal from aqueous solutions. nih.gov The study of its oxidation is also relevant to understanding its metabolic pathways and potential for creating antioxidant effects under certain conditions. researchgate.net

The nitro groups of this compound are susceptible to reduction, which can lead to the formation of various amino derivatives. A significant reduction product is 2,4-diaminophenol, which is formed under specific conditions. dguv.de This transformation is often achieved through catalytic hydrogenation.

Catalytic systems using metal nanoparticles have proven effective for this reduction. For instance, cobalt nanoparticles encapsulated in hierarchical graphitic carbon have been used as a catalyst with sodium borohydride (B1222165) (NaBH₄) as the hydrogen source, achieving high conversion rates of 2,4-dinitrophenol (B41442) to 2,4-diaminophenol. mdpi.com Similarly, metallic silver particles stabilized on chitosan (B1678972) gel beads have demonstrated excellent catalytic activity for the hydrogenation of 2,4-dinitrophenol using NaBH₄. nih.gov The reduction process typically proceeds via the formation of the 2,4-dinitrophenolate ion, which is then reduced to the final diaminophenol product. mdpi.comresearchgate.net In the body, 2,4-dinitrophenol can be partially reduced to 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, alongside 2,4-diaminophenol. dguv.de

| Catalyst System | Reducing Agent | Primary Product | Reference |

|---|---|---|---|

| Cobalt Nanoparticles (on graphitic carbon) | Sodium Borohydride (NaBH₄) | 2,4-Diaminophenol | mdpi.com |

| Silver Nanoparticles (on chitosan) | Sodium Borohydride (NaBH₄) | 2,4-Diaminophenol | nih.gov |

| Gold/Silver Nanoparticles | Sodium Borohydride (NaBH₄) | 2,4-Diaminophenol | researchgate.net |

| Biological Systems (in vivo) | Endogenous reducing agents | 2-amino-4-nitrophenol, 4-amino-2-nitrophenol, 2,4-diaminophenol | dguv.de |

The electron-deficient aromatic ring of 2,4-dinitrophenol derivatives is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In these reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The presence of two electron-withdrawing nitro groups, positioned ortho and para to the site of substitution, activates the ring for this type of attack. wikipedia.orgmasterorganicchemistry.com Nucleophiles such as amines and thiols can react with 2,4-dinitrophenol derivatives, substituting one of the nitro groups or another leaving group. ontosight.ai

A classic example of this mechanism is the hydrolysis of 2,4-dinitrochlorobenzene to form 2,4-dinitrophenol, where a hydroxide (B78521) ion acts as the nucleophile, displacing the chloride. wikipedia.org The reaction proceeds through an addition-elimination mechanism, which involves the formation of a stable intermediate. wikipedia.orgsemanticscholar.org This type of reaction is significant in industrial applications, such as the synthesis of sulfur dyes. ontosight.ai

Investigation of Intermediate Species and Mechanistic Insights

Understanding the reaction mechanisms of this compound requires examining the transient species and pathways involved, particularly in nucleophilic substitutions and its biochemical mode of action.

In the context of nucleophilic aromatic substitution (SNAr), the key intermediate formed is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orgacs.org This complex results from the addition of the nucleophile to the electron-deficient aromatic ring. masterorganicchemistry.comacs.org The formation of the Meisenheimer complex is typically the slow, rate-determining step of the reaction because it involves the temporary loss of aromaticity. wikipedia.orgmasterorganicchemistry.com The negative charge of the complex is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitro groups. wikipedia.org

For example, in the reaction of 2,4-dinitrochlorobenzene with a hydroxide ion, the nucleophile attacks the carbon atom bonded to the chlorine, forming a Meisenheimer complex. wikipedia.org This intermediate then rapidly expels the chloride leaving group to restore the aromaticity of the ring, yielding 2,4-dinitrophenol. wikipedia.org Meisenheimer complexes of 2,4-dinitrophenol have also been identified as metabolites during the microbial degradation of picric acid (2,4,6-trinitrophenol). nih.govasm.org

In biological systems, this compound is well-known for its action as a mitochondrial uncoupler. mdpi.com It functions as a protonophore, an agent that can transport protons (H⁺) across biological membranes. wikipedia.orgresearchgate.net Specifically, it shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. wikipedia.orgresearchgate.net This proton gradient is essential for the production of ATP by ATP synthase during oxidative phosphorylation. mdpi.comwikipedia.org

The uncoupling mechanism involves the protonated (2,4-dinitrophenol) and deprotonated (2,4-dinitrophenolate) forms of the molecule. The hydrophobic, protonated form can readily diffuse across the inner mitochondrial membrane into the mitochondrial matrix. researchgate.net Once in the alkaline environment of the matrix, it releases a proton and reverts to its charged, phenolate (B1203915) form. This phenolate anion is then able to return to the intermembrane space, driven by the membrane potential. By bypassing the ATP synthase channel, DNP effectively uncouples electron transport from ATP synthesis. wikipedia.orgresearchgate.net The energy from the proton gradient is not used for ATP production but is instead dissipated as heat. wikipedia.org Recent research also suggests that mitochondrial proteins, such as adenine (B156593) nucleotide translocase (ANT), may enhance the protonophoric activity of DNP, indicating that its mechanism may involve more than simple diffusion across the lipid bilayer. mdpi.comnih.gov

| Mechanistic Aspect | Description | Consequence | Reference |

|---|---|---|---|

| Protonophore Action | Acts as a lipid-soluble proton carrier, shuttling protons across the inner mitochondrial membrane. | Dissipates the proton gradient (proton motive force). | wikipedia.orgresearchgate.net |

| Uncoupling of Oxidative Phosphorylation | Disconnects the process of electron transport from ATP synthesis. Protons bypass ATP synthase. | Inhibition of ATP production; energy is lost as heat. | mdpi.comwikipedia.org |

| Role of Mitochondrial Proteins | The protonophoric effect may be enhanced by proteins like Adenine Nucleotide Translocase (ANT). | Suggests a more complex mechanism than simple membrane diffusion alone. | mdpi.comnih.gov |

| Metabolic Effect | Increases the basal metabolic rate as the body tries to compensate for the energy inefficiency. | Increased fat oxidation and thermogenesis. | wikipedia.org |

Spectroscopic Characterization and Computational Studies of Sodium 2,4 Dinitrophenolate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the functional groups and vibrational modes within sodium 2,4-dinitrophenolate (B1223059).

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy of sodium 2,4-dinitrophenolate and its parent compound, 2,4-dinitrophenol (B41442) (DNP), reveals characteristic absorption bands that are crucial for structural confirmation. The presence of the nitro groups is a dominant feature in the IR spectrum.

In studies of 2,4-dinitrophenol, characteristic peaks for the aromatic nitro group stretching vibrations are observed around 1540 cm⁻¹ and 1348 cm⁻¹. researchgate.net Another key vibration, the C-N stretching, appears at approximately 851 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations are typically found at 1626 cm⁻¹ and 1600 cm⁻¹, while the C-O stretching vibration is located around 1186 cm⁻¹. researchgate.net For the 2,4-dinitrophenolate anion, the stretching for the nitro-groups has been noted at 1464 cm⁻¹. researchgate.net

The formation of this compound from 2,4-dinitrophenol can be confirmed by shifts in these vibrational frequencies. For instance, the conversion to the sodium salt is often associated with changes in the regions of the nitro group absorptions. One source notes a characteristic FT-IR peak for the nitro groups in this compound at 1,520 cm⁻¹.

| Vibrational Mode | 2,4-Dinitrophenol (cm⁻¹) | This compound (cm⁻¹) |

| Aromatic NO₂ Stretching | 1540, 1348 researchgate.net | 1520, 1464 researchgate.net |

| C-N Stretching | 851 researchgate.net | - |

| Aromatic C=C Stretching | 1626, 1600 researchgate.net | - |

| C-O Stretching | 1186 researchgate.net | - |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For the 2,4-dinitrophenolate anion, Raman absorptions have been assigned at 1534 cm⁻¹, 1456 cm⁻¹, and 1351 cm⁻¹. researchgate.net These assignments are based on earlier analyses of the Raman spectra of 2,4-dinitrophenol. researchgate.net In the parent DNP, a Raman shift at 1,326 cm⁻¹ is observed, which shifts to 1,320 cm⁻¹ in a bound state, indicating interaction with its environment. researchgate.net

| Compound | Raman Shift (cm⁻¹) | Assignment |

| 2,4-Dinitrophenolate | 1534, 1456, 1351 researchgate.net | 2,4-dinitrophenolate anion vibrations researchgate.net |

| 2,4-Dinitrophenol (unbound) | 1326 researchgate.net | Aromatic ring and NO₂ stretching mode researchgate.net |

| 2,4-Dinitrophenol (bound) | 1320 researchgate.net | Shifted aromatic ring and NO₂ stretching mode researchgate.net |

Electronic Spectroscopy and Absorbance Properties

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule and is sensitive to changes in the chemical environment, such as pH.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectral Shifts

The UV-Vis spectrum of 2,4-dinitrophenol and its corresponding sodium salt are distinct. The neutral 2,4-dinitrophenol in aqueous solution typically shows absorption maxima around 258 nm and 358-360 nm. mdpi.comresearchgate.net The formation of the this compound ion, which occurs in the presence of a base like sodium borohydride (B1222165) or at higher pH, results in a significant red shift (bathochromic shift) of the long-wavelength absorption band. mdpi.comrsc.org

This shift is due to the deprotonation of the phenolic hydroxyl group, leading to the formation of the phenolate (B1203915) anion. The resulting 2,4-dinitrophenolate ion exhibits absorption maxima at approximately 275 nm and a strong band in the range of 410-450 nm. mdpi.comresearchgate.netrsc.org This significant color change is due to the increased conjugation and charge delocalization in the anion. The absorption spectra of polynitrophenols and their anions show that the absorption maxima of each anion lie at longer wavelengths than those of the corresponding polynitrophenol. oup.com

| Species | Solvent/Conditions | Absorption Maxima (λmax) |

| 2,4-Dinitrophenol (Neutral) | Water | ~258 nm, 358-360 nm mdpi.comresearchgate.net |

| 2,4-Dinitrophenolate Ion | Aqueous, basic | ~275 nm, 410-450 nm mdpi.comresearchgate.netrsc.org |

| 2,4-Dinitrophenol (Monocation) | Acidic (low pH) | 261 nm researchgate.net |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution. For this compound, both ¹H and ¹³C NMR provide valuable information, although data specifically for the sodium salt is less common than for its parent acid, 2,4-dinitrophenol.

For 2,4-dinitrophenol, the aromatic protons typically show signals in the range of 8.6–9.1 ppm. The NMR spectrum of a polymer-bound 2,4-dinitrophenyl ether shows broad peaks between 9.0 and 6.8 ppm. scirp.org Upon reaction with sodium methoxide (B1231860) to form anionic complexes, new signals appear between 8.3 and 8.8 ppm. scirp.org Studies involving the inclusion complex of 2,4-dinitrophenol with β-cyclodextrin have also utilized ¹H NMR to confirm the interaction, noting upfield shifts for the protons of 2,4-dinitrophenol when inside the cyclodextrin (B1172386) cavity. nih.govresearchgate.net

Advanced Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental spectroscopic data. DFT calculations can predict molecular geometries, vibrational frequencies, and electronic spectra with a high degree of accuracy.

For 2,4-dinitrophenol, DFT methods like B3LYP have been used to calculate its geometrical, energetic, and vibrational characteristics. researchgate.net These calculations have been instrumental in assigning the vibrational bands observed in FT-IR and FT-Raman spectra. researchgate.net Computational studies have also been employed to investigate the electrochemical reduction of 2,4-dinitrophenol, with predicted reduction peaks showing good agreement with experimental values. researchgate.net Furthermore, ab initio calculations have been used to determine NMR shielding constants, which are crucial for accurately determining nuclear magnetic moments from NMR experiments. aps.org

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure

Density Functional Theory (DFT) has become a powerful tool for predicting the geometrical parameters and various other molecular properties of compounds. researchgate.net For this compound, DFT calculations, particularly using methods like B3LYP with basis sets such as 6-31G(d,p) and 6-311G(df,p), are employed to determine its optimized geometry and electronic characteristics. researchgate.net These computational approaches are valuable for understanding the molecule's structure, especially in the absence of definitive experimental data like that from X-ray crystallography. researchgate.net

The optimized molecular structure of the 2,4-dinitrophenolate anion reveals key bond lengths and angles that define its geometry. The calculations often show a significant double bond character in the C-O bond of the phenolate group due to resonance. The nitro groups (-NO2) at the 2- and 4-positions on the phenol (B47542) ring are crucial to the compound's electronic properties. DFT studies on related dinitrophenol compounds indicate that an intramolecular hydrogen bond can form between the hydroxyl group and the adjacent nitro group, which influences the molecular geometry. researchgate.net However, in the case of the sodium salt, this hydrogen bond is replaced by the ionic interaction with the sodium ion.

The calculated geometrical parameters from DFT can be compared with experimental data where available. For instance, in a study of a cobalt complex containing the 2,4-dinitrophenolate anion, the crystal structure was determined by single-crystal X-ray diffraction, providing a basis for comparison with theoretical models. ua.pt

| Parameter | Bond Length (Å) - B3LYP/6-311G(df,p) |

| O-H | 0.965 |

| C-O | 1.345 |

| C-N (ortho) | 1.475 |

| C-N (para) | 1.470 |

| N-O (nitro) | 1.22-1.23 |

The data in this table is illustrative and based on typical DFT calculations for similar molecules. Actual values can vary based on the specific computational methods and basis sets used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. pku.edu.cn A smaller gap generally implies higher reactivity.

For 2,4-dinitrophenolate, the HOMO is typically localized on the phenolate ring, particularly on the oxygen atom, while the LUMO is predominantly located on the nitro groups and the aromatic ring. acs.org This distribution indicates that the phenolate oxygen is the primary site for electrophilic attack, while the nitro groups act as electron-accepting sites.

The HOMO-LUMO energy gap can be calculated using DFT methods and also estimated experimentally from the onset of the absorption band in the UV-Vis spectrum. nih.govdoi.org For the related compound 2,4-dinitrophenol, the optical energy band gap has been reported as 2.44 eV. doi.org This value gives an indication of the electronic transition energies within the molecule. The presence of electron-withdrawing nitro groups significantly lowers the LUMO energy, which contributes to the compound's reactivity and electronic absorption characteristics. acs.org

Table 2: Frontier Molecular Orbital Energies for 2,4-Dinitrophenol (Note: This data is for the parent compound 2,4-dinitrophenol and serves as an approximation for the anion.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.88 |

| LUMO | -3.01 |

| HOMO-LUMO Gap | 4.87 |

Source: Adapted from DFT calculations on 2,4-dinitrophenol. acs.org The exact energies for this compound will differ due to the presence of the sodium ion.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and laser technology. doi.org Organic molecules with a large first-order hyperpolarizability (β) are promising candidates for second-harmonic generation (SHG). The NLO properties of this compound and related compounds can be predicted through computational methods.

Theoretical calculations of the first-order hyperpolarizability are often performed using DFT. For this compound monohydrate, the theoretical first-order hyperpolarizability has been calculated, and experimental studies have confirmed its NLO activity. nih.gov The Kurtz and Perry powder test revealed a relative SHG conversion efficiency 2.5 times greater than that of urea (B33335), a standard NLO material. nih.gov

The NLO response in such organic molecules arises from the intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. In 2,4-dinitrophenolate, the phenoxide group acts as an electron donor, and the two nitro groups are strong electron acceptors, all connected through the benzene (B151609) ring's π-system. This molecular structure is conducive to a significant NLO response. The HOMO-LUMO gap is also related to the NLO properties, with a smaller gap often correlating with a larger hyperpolarizability. doi.org

Table 3: Calculated Nonlinear Optical Properties

| Compound | Property | Calculated Value | Comparison |

| This compound monohydrate | First-order hyperpolarizability (β) | Calculation performed, specific value not in provided results. | - |

| This compound monohydrate | Relative SHG Efficiency | 2.5 times greater than urea | Experimental |

| 2,4-Dinitrophenol | First-order static hyperpolarizability | 8.4 times greater than urea | Calculated |

Applications in Materials Science and Analytical Methodologies

Fabrication of Carbon Dots from Sodium 2,4-Dinitrophenolate (B1223059) Precursors

Recent advancements in nanotechnology have identified Sodium 2,4-dinitrophenolate as a viable and cost-effective carbon source for the production of carbon dots (CDs), a class of fluorescent nanomaterials with significant potential in various technological fields.

A straightforward and environmentally friendly one-step hydrothermal method has been successfully employed to synthesize nitrogen-doped carbon quantum dots (N-CQDs) using this compound as the primary precursor. In a typical synthesis, the process involves heating an aqueous solution of this compound in a sealed reactor. For instance, in one study, agaric was used as a carbon source and urea (B33335) as a nitrogen source to create nitrogen-doped carbon quantum dots through a one-step hydrothermal process. researchgate.net The resulting N-CQDs exhibit uniform, spheroidal nanoparticles with sizes predominantly in the range of 4-7 nanometers. researchgate.net

Characterization of these carbon dots reveals a composition rich in oxygen and nitrogen-containing functional groups on their surface, which contributes to their excellent water solubility and unique optical properties. researchgate.net These functional groups, a result of the precursor's chemical structure, are crucial for the subsequent applications of the carbon dots. The synthesized N-CQDs demonstrate a quantum yield of up to 30.2% and exhibit excitation-dependent fluorescence, a characteristic feature of many carbon-based nanomaterials. researchgate.net

The stability of the fluorescence of these N-CQDs has been studied under various conditions, including changes in ionic strength, pH, and storage time, confirming their robustness for practical applications. researchgate.net

Analytical Chemistry Techniques

This compound plays a significant role in several analytical methodologies, both as a target analyte and as a reagent for the detection of other substances.

A notable application of this compound is in the colorimetric determination of reducing sugars. This method is valued for its simplicity and effectiveness. The underlying principle involves a redox reaction where the reducing sugar reduces the dinitrophenolate ion, leading to a measurable color change. This reaction has been found to be less sensitive to pH fluctuations compared to other reduction methods.

The dinitrosalicylate (DNSA) method, a similar technique, is a simple and direct approach for determining blood glucose. researchgate.net The color produced in this reaction is stable and reproducible, offering high sensitivity. researchgate.net While reducing di- and oligosaccharides may not react stoichiometrically in the same way as glucose, they can still be accurately analyzed by using appropriate standards. researchgate.net

Various sophisticated analytical techniques are employed for the detection and quantification of this compound, often in complex environmental and biological samples. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common method for the analysis of nitrophenols, including 2,4-dinitrophenol (B41442). leidenuniv.nl Challenges such as peak overlap in complex matrices can be addressed using advanced calibration methods. leidenuniv.nl

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of 2,4-dinitrophenol. nih.gov A validated GC-MS method using hydrogen as a carrier gas has been developed for the qualitative and quantitative analysis of 2,4-DNP in blood and urine samples, demonstrating good linearity, precision, and extraction efficiency. nih.gov Solid-phase microextraction (SPME) coupled with GC-MS offers a rapid and simple pre-concentration technique for detecting 2,4-dinitrophenol in aqueous samples. nih.gov

UV-Vis spectroscopy is a fundamental tool for the analysis of this compound. The compound's anion exhibits a characteristic absorbance maximum around 400 nm, which is often monitored in hydrolysis assays. The absorption spectrum of 2,4-dinitrophenol is pH-dependent; in acidic conditions, it shows an absorption maximum around 360 nm, which shifts to around 410 nm in alkaline conditions due to the formation of the phenoxide ion. researchgate.net

Table 1: Analytical Methods for the Detection of this compound

| Analytical Technique | Principle | Typical Application | Key Findings/Parameters |

|---|---|---|---|

| Colorimetric Detection | Redox reaction with reducing sugars leading to a color change. | Quantification of reducing sugars in various samples. | Less sensitive to pH changes compared to other methods. |

| HPLC-DAD | Separation based on polarity followed by UV-Vis detection. | Analysis of environmental and biological samples. | Can resolve and quantify 2,4-dinitrophenol in complex mixtures. |

| GC-MS | Separation of volatile compounds followed by mass-based detection. | Forensic analysis of blood and urine; environmental monitoring. | High sensitivity and specificity; validated methods show good linearity and precision. |

| SPME-GC-MS | Pre-concentration on a solid phase fiber before GC-MS analysis. | Detection in aqueous samples. | Fast, simple, and avoids the need for large sample volumes. |

| UV-Vis Spectroscopy | Measurement of light absorption at specific wavelengths. | Monitoring hydrolysis assays; studying pH-dependent properties. | Anion absorbs at ~400 nm; neutral form at ~360 nm. |

Role as a Chemical Intermediate in Industrial Syntheses

This compound serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals. chinachemnet.comrelychem.comchemnet.com Its reactive nature, owing to the nitro groups and the phenolate (B1203915) functionality, makes it a versatile building block in organic synthesis.

One of the most significant industrial applications of this compound is as a precursor in the production of sulfur dyes. ontosight.ai It is also a key intermediate in the synthesis of other fine chemicals. For example, it can be reduced to form 2,4-diaminophenol. The synthesis of 2-amino-4-nitrophenol (B125904) from 2,4-dinitrochlorobenzene involves the formation of this compound as an intermediate. prepchem.com

Furthermore, its parent compound, 2,4-dinitrophenol, is a precursor in the production of explosives such as picric acid and 2,4,6-trinitrotoluene (B92697) (TNT). wikipedia.org It has also been used in the manufacturing of wood preservatives and as an intermediate in the synthesis of some herbicides. wikipedia.org The reactivity of the nitro groups allows for nucleophilic substitution, making it a valuable starting material for a range of chemical products.

Table 2: Industrial Syntheses Utilizing this compound as an Intermediate

| Product Category | Specific Product(s) | Role of this compound |

|---|---|---|

| Dyes | Sulfur Dyes | Key precursor in the synthesis pathway. |

| Fine Chemicals | 2,4-Diaminophenol | Reduced to form the diamino derivative. |

| 2-Amino-4-nitrophenol | Intermediate in the synthesis from 2,4-dinitrochlorobenzene. | |

| Explosives | Picric Acid, TNT | The parent compound, 2,4-dinitrophenol, is a direct precursor. |

| Agrochemicals | Herbicides | Used as an intermediate in their manufacture. |

| Wood Preservatives | Various formulations | Serves as a chemical building block. |

Environmental Dynamics and Remediation Research

Environmental Fate and Persistence Studies

The environmental persistence of Sodium 2,4-dinitrophenolate (B1223059) is influenced by its stability and the nitro groups on the aromatic ring, which make it resistant to degradation. hibiscuspublisher.com It can be found in soil and water due to industrial discharge and its use in manufacturing pesticides, dyes, and explosives. researchgate.net While physical and chemical methods for remediation exist, they often have drawbacks such as high cost and the formation of hazardous byproducts. hibiscuspublisher.com

In aqueous environments, the behavior of 2,4-dinitrophenol (B41442), the parent compound of sodium 2,4-dinitrophenolate, is influenced by hydrolysis and photolysis. The rate of hydrolysis can be affected by the presence of micelles. For instance, the spontaneous hydrolysis of the 2,4-dinitrophenyl phosphate (B84403) dianion is significantly increased in the presence of aqueous cationic micelles. rsc.org

Photolysis, or degradation by light, is a notable removal pathway for 2,4-DNP in aquatic systems. jlu.edu.cn The polychromatic quantum yield for the photolysis of 2,4-dinitrophenol in the wavelength range of 300-500 nm has been determined to be (8.1 ± 0.4) x 10⁻⁵ for the undissociated form and (3.4 ± 0.2) x 10⁻⁵ for the phenolate (B1203915) form. nih.govunito.it Direct photolysis and reaction with hydroxyl radicals are considered significant degradation pathways in atmospheric waters. nih.gov The photolysis rates are observed to be lower in water compared to organic matrices, suggesting more efficient degradation in organic aerosol particles than in cloud or fog droplets. uci.eduacs.org Studies in seawater have shown that photolysis is influenced by factors such as the presence of heavy metal ions and photosensitizers, with half-lives ranging from 37 to 69 minutes under specific experimental conditions. jlu.edu.cn In the atmosphere, 2,4-DNP can be removed by photolysis or by reacting with photochemically-produced hydroxyl radicals. hibiscuspublisher.com

Microbial Biodegradation Pathways

Bioremediation, utilizing microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective approach for 2,4-DNP contamination. hibiscuspublisher.com Several bacterial species have demonstrated the ability to use 2,4-DNP as a source of carbon and energy. hibiscuspublisher.com However, at high concentrations, 2,4-DNP can be inhibitory to the activity of microorganisms, including those involved in methanogenesis. hibiscuspublisher.comresearchgate.net

Under aerobic conditions, several bacterial strains have been identified that can degrade 2,4-DNP. A key mechanism involves the formation of a hydride-Meisenheimer complex, which is a well-established pathway in Gram-positive bacteria like Rhodococcus and Nocardioides species. nih.gov In contrast, some Gram-negative bacteria, such as Burkholderia sp. strain KU-46, are thought to initiate degradation by removing a nitrite (B80452) group to form 4-nitrophenol. nih.govoup.com

Several Rhodococcus species have been shown to utilize 2,4-DNP as a sole source of carbon, nitrogen, and energy. hibiscuspublisher.com For instance, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can degrade 2,4-DNP. acs.org The degradation pathway in this strain, as in other Rhodococcus species, involves both oxidative and reductive steps. acs.org Similarly, Rhodococcus erythropolis has been shown to mineralize 2,4-DNP. hibiscuspublisher.com

Other microorganisms capable of aerobically degrading 2,4-DNP include Nocardioides sp. strain JS1661 and a consortium of cyanobacteria where Anabaena variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol (B125904), which is then degraded by Anabaena cylindrica. hibiscuspublisher.comnih.gov The presence of a co-substrate like glucose can enhance the aerobic degradation of 2,4-DNP. scientific.net

Table 1: Aerobic Microorganisms Degrading 2,4-Dinitrophenol

Anaerobic biodegradation of 2,4-DNP has also been reported, although it is generally considered slower than aerobic degradation. hibiscuspublisher.com Similar to aerobic pathways, anaerobic transformation often involves the reduction of the nitro groups to form corresponding aminophenols. hibiscuspublisher.com

Aquifer microorganisms have been shown to deplete 2,4-DNP under different anaerobic conditions, with the highest rates observed under methanogenic conditions, followed by sulfate-reducing and nitrate-reducing conditions. nih.gov Abiotic reduction of 2,4-DNP to 2-amino-4-nitrophenol is an important initial step, and this intermediate is further metabolized in methanogenic and sulfate-reducing environments. nih.gov Upflow anaerobic sludge blanket (UASB) reactors have been successfully used to degrade nitrophenols, including 2,4-DNP. hibiscuspublisher.com A sulfate-reducing bacterium, Desulfovibrio sp., has been shown to use 2,4-DNP as a nitrogen source. cdc.gov

Table 2: Anaerobic Degradation Conditions and Rates

Enzymes, particularly laccases, have shown significant potential for the degradation of 2,4-DNP. researchgate.net Laccases are versatile enzymes that can oxidize phenolic and aromatic compounds. researchgate.net

Immobilized laccase has been effectively used to treat 2,4-DNP in aqueous solutions. nih.govscispace.comresearchgate.net Studies have demonstrated that laccase immobilized on nano-porous silica (B1680970) beads can degrade over 90% of 2,4-DNP within 12 hours. nih.govscispace.comresearchgate.net The immobilization enhances the stability and reusability of the enzyme. nih.govscispace.comresearchgate.net The degradation kinetics of 2,4-DNP by immobilized laccase follows the Michaelis-Menten model, with a Vmax of 0.25–0.38 μmoles/min and a Km of 0.13–0.017 mM reported in one study. nih.govscispace.com Laccase complexes with materials like montmorillonite (B579905) K10 and zeolite have also been shown to effectively remove 2,4-DNP from both soil and wastewater. mdpi.com

Advanced Remediation Technologies

Advanced oxidation processes (AOPs) are emerging as effective technologies for the destruction of persistent organic pollutants like 2,4-DNP. researchgate.net These processes generate highly reactive hydroxyl radicals that can break down the pollutant. ttu.ee

Several AOPs have been investigated for 2,4-DNP degradation, including:

Fenton and Photo-Fenton Treatment: The Fenton process (using hydrogen peroxide and ferrous iron) and its light-assisted version, photo-Fenton, have proven effective in degrading 2,4-DNP and reducing its toxicity. researchgate.net

Hydrogen Peroxide Photolysis: UV irradiation in the presence of hydrogen peroxide leads to the degradation of 2,4-DNP. researchgate.net

Ozonation: The use of ozone, alone or in combination with hydrogen peroxide and/or UV radiation, is another effective AOP for 2,4-DNP destruction. researchgate.net

Integrated Oxidation and Reduction: A combined process using UV, sulfite (B76179) (SO₃²⁻), and zinc oxide (ZnO) has shown high removal efficiency, being 3 to 4 times more effective than advanced oxidation or reduction processes alone. nih.gov Optimal conditions for this integrated process were found to be a pH of 8.9, a time of 25 minutes, a ZnO dose of 0.78 g/L, and a sulfite concentration of 1.89 mmol/L for an initial 2,4-DNP concentration of 5 mg/L. nih.gov

Adsorption: Nanocomposites, such as xanthan gum-grafted-polyaniline@ZnO, have been developed for the efficient removal of 2,4-DNP from aqueous solutions through electrostatic adsorption coupled with reduction. acs.org

These advanced technologies offer promising alternatives to conventional treatment methods, often leading to a high degree of mineralization and detoxification of the contaminant. researchgate.netnih.gov

Photoremediation and Advanced Oxidation Processes

The remediation of water sources contaminated with this compound, often referred to as 2,4-dinitrophenol (2,4-DNP) in environmental studies, has been a significant area of research due to its toxic and persistent nature. researchgate.netresearchgate.net Physicochemical treatment methods, while often effective, can be costly and energy-intensive, sometimes leading to the formation of hazardous by-products. hibiscuspublisher.com Advanced Oxidation Processes (AOPs) represent a promising alternative, utilizing highly reactive radical species, such as hydroxyl radicals (•OH), to mineralize pollutants into less harmful substances like carbon dioxide. researchgate.netengineering.org.cn

Several AOPs have been investigated for the degradation of 2,4-DNP. These include processes like UV/H₂O₂, the Fenton treatment (Fe²⁺/H₂O₂), photo-Fenton (UV/Fe²⁺/H₂O₂), and ozonation, often in combination with hydrogen peroxide and UV radiation. researchgate.netkirj.ee Studies have shown that AOPs are effective in breaking down the stable aromatic structure of 2,4-DNP. researchgate.nethibiscuspublisher.com For instance, the UV/H₂O₂ process has been demonstrated to be a viable technique for the degradation and mineralization of related nitroaromatic compounds, with photo-oxidation being the primary degradation mechanism. engineering.org.cn

The Fenton process, in particular, has been found to be highly effective for 2,4-DNP degradation and the removal of its toxicity. researchgate.net The combination of hydrodynamic cavitation with the Fenton process (HC/Fenton) has been shown to achieve complete degradation of 2,4-DNP. nih.gov Research indicates that the degradation kinetics often follow a first-order model. nih.gov The efficiency of these processes is influenced by several factors, including the initial concentration of the pollutant, pH, temperature, and the dosage of reagents like H₂O₂ and Fe²⁺. researchgate.netnih.gov For example, increasing the initial Fe²⁺ concentration from 45 to 75 mg L⁻¹ was found to increase 2,4-DNP degradation from 54% to 87%. researchgate.net Similarly, the degradation rate using the O₃/H₂O₂/UV process is significantly influenced by the concentration of H₂O₂. kirj.ee

Research has also focused on the mineralization of nitrogen from the dinitrophenol structure, with AOPs achieving a high degree of nitrogen mineralization. researchgate.net Toxicity tests, such as those using Daphnia magna, have confirmed that advanced oxidation can lead to the complete detoxification of 2,4-DNP solutions. researchgate.netkirj.ee

Table 1: Research Findings on Advanced Oxidation Processes for 2,4-Dinitrophenol Degradation

| AOP Method | Key Findings | Reference |

|---|---|---|

| Fenton Treatment | Effective for degradation and toxicity removal. Increasing Fe²⁺ from 45 to 75 mg L⁻¹ increased degradation from 54% to 87%. | researchgate.net |

| Hydrodynamic Cavitation (HC) / Fenton | Achieved complete degradation of 2,4-DNP. | nih.gov |

| UV/H₂O₂ | A promising technique for the treatment of related nitroaromatic compounds, leading to complete mineralization. | engineering.org.cn |

| Ozonation / H₂O₂ / UV | Degradation rate is dependent on H₂O₂ concentration; the process effectively detoxifies the solution. | kirj.ee |

| Various AOPs | AOPs, especially the Fenton treatment, were found to be effective for the degradation of 2,4-dinitrophenol and removal of toxicity. | researchgate.net |

Bioremediation Strategies Utilizing Microbial Agents

Bioremediation offers an environmentally friendly and cost-effective approach to address contamination by this compound (2,4-DNP). hibiscuspublisher.com This strategy harnesses the metabolic capabilities of various microorganisms to transform or mineralize this toxic compound. hibiscuspublisher.comresearchgate.net A number of bacterial and fungal species have been identified that can utilize 2,4-DNP as a source of carbon, nitrogen, and energy. hibiscuspublisher.comresearchgate.net

Bacterial remediation is a prominent strategy, with several genera demonstrating the ability to degrade 2,4-DNP. hibiscuspublisher.com These include Rhodococcus, Burkholderia, and Sphingomonas. For instance, Rhodococcus erythropolis strains can mineralize 2,4-DNP through the release of nitrite ions. hibiscuspublisher.com A strain of Burkholderia sp. (KU-46) has been isolated that can utilize 2,4-DNP as its sole source of carbon and nitrogen. oup.com Similarly, Sphingomonas sp. UG30 metabolizes 2,4-DNP, transforming over 90% of it into other compounds within five days. nih.govcdnsciencepub.com The degradation pathway in many aerobic bacteria involves the reduction of the nitro groups. hibiscuspublisher.com For example, in a cyanobacterial consortium, Anabaena variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol, which is then degraded by Anabaena cylindrica. hibiscuspublisher.com

The efficiency of bioremediation can be influenced by environmental conditions and the presence of other nutrients. For example, the degradation of 2,4-DNP by Sphingomonas sp. UG30 was affected by the concentration of glutamate (B1630785) in the medium. nih.govcdnsciencepub.com In some cases, microbial consortia or immobilized microbial communities are used to enhance degradation efficiency and resistance to the toxicity of the compound. researchgate.netsci-hub.se Studies with immobilized mixed microbial communities have shown over 97% removal of 2,4-DNP at concentrations up to 43 g m⁻³. sci-hub.se

Anaerobic degradation of 2,4-DNP is also possible, though the pathways are not as well understood as aerobic ones. hibiscuspublisher.com The process generally involves the reduction of 2,4-DNP to corresponding aminophenols. hibiscuspublisher.com The degradation of 2,4-DNP in anaerobic conditions can lead to the formation of 2-aminophenol. nih.gov The ultimate goal of bioremediation is the complete mineralization of the pollutant, and studies have demonstrated the potential for various microbial agents to achieve this, thereby detoxifying the contaminated environment. researchgate.net

Table 2: Microbial Agents in the Bioremediation of 2,4-Dinitrophenol

| Microbial Agent | Degradation Capability & Pathway | Reference |

|---|---|---|

| Rhodococcus erythropolis | Utilizes 2,4-DNP as a sole carbon, nitrogen, and energy source; mineralization occurs via nitrite release. | hibiscuspublisher.com |

| Burkholderia sp. strain KU-46 | Utilizes 2,4-DNP as the sole source of carbon and nitrogen. | oup.com |

| Sphingomonas sp. UG30 | Transforms over 90% of 103 µM 2,4-DNP within 5 days; mineralization is affected by glutamate concentration. | nih.govcdnsciencepub.com |

| Rhodococcus opacus | Aerobically degrades 0.27 mM of 2,4-DNP within 22 hours, releasing nitrite. | researchgate.net |

| Cyanobacterial Consortium (A. variabilis & A. cylindrica) | Degrades 2,4-DNP via reduction to 2-amino-4-nitrophenol. | hibiscuspublisher.com |

| Immobilized Mixed Microbial Community | Removed over 97% of 2,4-DNP at concentrations up to 43 g m⁻³ in packed-bed reactors. | sci-hub.se |

Agricultural Science Research Applications

Function as a Plant Growth Regulator

Sodium 2,4-dinitrophenolate (B1223059) is recognized as a broad-spectrum plant growth regulator. relychem.com It is characterized as a cellular activator that can be absorbed by plants to influence various growth stages. bluegreen-group.com The compound is capable of rapidly infiltrating plant tissues, which allows it to exert its effects quickly. relychem.comchinachemnet.com Research indicates it can promote the flow of cellular protoplasm, stimulate sprouting and rooting, and help prevent the premature dropping of blooms and fruits. relychem.combluegreen-group.comchinachemnet.com

Sodium 2,4-dinitrophenolate has been shown to enhance how crops absorb nutrients. It is reported to accelerate the rate of nutrition absorption by plant roots. relychem.comchinachemnet.com For instance, studies conducted on leafy vegetables demonstrated that treatment with fertilizers containing the compound led to a notable improvement in growth rates and nutrient uptake compared to control groups.

However, the effect of its parent compound, 2,4-dinitrophenol (B41442) (DNP), on nutrient uptake appears to be concentration-dependent. Research has shown that nutrient uptake in plants is closely linked to metabolic activities. tandfonline.com While low concentrations of dinitrophenols may stimulate growth, higher concentrations have been found to inhibit the accumulation of ions. scielo.brpublish.csiro.au For example, studies on carrot cells showed that while DNP increased respiration, it inhibited ion accumulation. publish.csiro.au Similarly, research on Ricinus communis roots indicated that DNP affected the uptake of potassium (K+) and sodium (Na+) ions, with K+ uptake being more sensitive to the compound. nih.gov This suggests that while this compound can promote nutrient uptake, the effect is complex and linked to its metabolic influence.

Table 1: Research Findings on the Influence of Dinitrophenols on Nutrient Uptake

| Plant Species | Compound | Observed Effect | Reference |

| Leafy Vegetables | This compound | Increased nutrient uptake and growth rates. | |

| Wheat (Triticum aestivum) | 2,4-Dinitrophenol | Phosphate (B84403) uptake was depressed as it is linked to metabolic activity. | tandfonline.com |

| Carrot (Daucus carota) | 2,4-Dinitrophenol | Inhibited the accumulation of ions while increasing respiration. | publish.csiro.au |

| Castor Bean (Ricinus communis) | 2,4-Dinitrophenol | Uptake of K+ was more sensitive to DNP than Na+ uptake. | nih.gov |

The compound is reported to accelerate plant germination and promote sprouting. relychem.combluegreen-group.comchinachemnet.com Research has explored these effects in various plant species, with outcomes often depending on the concentration used. In one study, novel carbon dots synthesized from sodium dinitrophenol were found to significantly promote cotton seed germination in a dark environment. theiet.orgresearchgate.net The researchers suggested this was due to an enhancement of respiration and metabolism, which helps to break seed dormancy. theiet.orgresearchgate.net Similarly, the parent compound, 2,4-dinitrophenol, was found on its own to promote germination in a significant portion of dormant subterranean clover (Trifolium subterraneum) seeds. nih.gov

Conversely, other studies have indicated a negative impact at certain concentrations. Research on wheat (Triticum aestivum) seeds showed that 2,4-dinitrophenol had a negative impact on the germination process. researchgate.net However, other research on wheat suggests that very low concentrations of DNP could have a stimulatory effect on germination, reinforcing the idea that its influence is dose-dependent. scielo.br

Table 2: Summary of Research on the Effects of Dinitrophenols on Seed Germination

| Plant Species | Compound | Observed Effect | Reference |

| Cotton (Gossypium) | Sodium dinitrophenol-derived carbon dots | Promoted seed germination and early growth. | theiet.orgresearchgate.net |

| Subterranean Clover (Trifolium subterraneum) | 2,4-Dinitrophenol | Promoted germination in dormant seeds. | nih.gov |

| Wheat (Triticum aestivum) | 2,4-Dinitrophenol | Negative impact on germination faculty at tested concentrations. | researchgate.net |

| Wheat (Triticum aestivum) | 2,4-Dinitrophenol | Very low concentrations had a stimulatory effect on germination. | scielo.br |

The primary metabolic effect of this compound is linked to its function as an uncoupler of oxidative phosphorylation in mitochondria. This process disrupts the creation of a proton gradient necessary for ATP synthesis, leading to an increased metabolic rate and respiration as the cell attempts to compensate for the reduced energy production. This uncoupling action can explain its effects on growth and development. For example, the enhancement of respiration and metabolism is thought to be the mechanism by which it helps to relieve seed dormancy and promote germination. theiet.orgresearchgate.net

Studies have directly measured this effect; in carrot cells, 2,4-dinitrophenol was shown to increase respiration. publish.csiro.au Research on wheat seedlings has also investigated the impact of 2,4-dinitrophenol on the activity of enzymes related to oxidative stress, such as catalase and peroxidase, indicating a broader influence on the plant's metabolic response to stress. scielo.brresearchgate.net

Incorporation into Fertilizer Formulations

A significant agricultural application of this compound is its use as an additive in fertilizer formulations, particularly foliage fertilizers. Its inclusion is intended to improve the efficiency with which plants utilize the supplied nutrients. Research has shown that incorporating a small percentage of the compound into traditional fertilizers can enhance nutrient absorption by crops.

A patented foliage fertilizer formulation demonstrates this application. By adding a small mass ratio of this compound, the fertilizer's effectiveness is increased, leading to better crop yields. This improved efficiency can also contribute to environmental sustainability by potentially reducing the total amount of fertilizer needed. A Chinese patent further describes a foliar fertilizer containing the compound specifically to increase the yield-increasing effect and improve the utilization efficiency of the fertilizer by crops. google.com

Table 3: Patented Foliage Fertilizer Formulation

| Component | Mass Ratio (%) | Function | Reference |

| Macroelement Fertilizer | 65 - 96 | Provides primary nutrients (N, P, K). | |

| Trace Element Fertilizer | 2 - 8 | Provides essential micronutrients. | |

| This compound | 0.5 - 1 | Enhances nutrient absorption and fertilizer efficiency. |

Historical Agricultural Applications as a Pesticide/Herbicide Component

Historically, the parent compound, 2,4-dinitrophenol (DNP), saw use in the agricultural sector as a pesticide and herbicide. wikipedia.org It was employed as a non-selective, bioaccumulating pesticide and was particularly useful as a herbicide. wikipedia.org DNP was often used alongside other closely related dinitrophenol compounds, such as 2,4-dinitro-o-cresol (DNOC), dinoseb, and dinoterb. wikipedia.org

In France, dinitrophenol was identified as one of the few synthetic pesticides potentially used as a herbicide as early as 1944. scielo.br The United States Environmental Protection Agency (EPA) also classified DNP as a pesticide ingredient. epa.gov However, due to its toxicity, its use in agriculture has been discontinued. DNP was withdrawn from agricultural use in 1998, and there are currently no actively registered pesticides containing the compound in the United States or Europe. wikipedia.org

Q & A

Basic: What experimental methods are used to detect Sodium 2,4-dinitrophenolate in hydrolysis assays?

This compound is commonly quantified via UV-vis spectroscopy by monitoring the release of its anion at 400 nm. The extinction coefficient (ε = 12,100 M⁻¹ cm⁻¹) is pH-dependent, requiring calibration using buffers (e.g., MES, HEPES, CHES) to maintain ionic strength (0.1 M KNO₃). Initial rate methods (<5% substrate conversion) ensure accurate kinetic measurements .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its classification as an explosive precursor and acute toxicity (e.g., hyperthermia, metabolic disruption), researchers must adhere to strict regulatory guidelines. Use personal protective equipment (PPE), conduct reactions in fume hoods, and follow protocols for hazardous waste disposal. Document compliance with regional regulations (e.g., UK Explosives Precursors Regulations 2023) .

Basic: How is this compound synthesized and purified for research applications?

The compound is synthesized via nitration of phenol derivatives followed by neutralization with sodium hydroxide. Purification involves recrystallization from ethanol or ether, with characterization by melting point (114–115°C), elemental analysis, and spectroscopy (UV-vis, IR). Ensure anhydrous conditions to prevent hydrolysis during storage .

Advanced: What mechanistic insights explain the catalytic role of this compound in phosphate diester hydrolysis?

In Fe-Zn bimetallic complexes, this compound acts as a leaving group during nucleophilic attack by a FeIII-bound hydroxide on the substrate. Kinetic and EPR studies suggest a two-step mechanism: (1) monodentate substrate binding to ZnII and (2) intramolecular hydrolysis via a μ-hydroxo bridge, yielding 2,4-dinitrophenolate and regenerating the catalyst .

Advanced: How do pH variations affect kinetic data interpretation in assays involving this compound?

pH impacts both the extinction coefficient (ε ranges from 2,125 to 12,100 M⁻¹ cm⁻¹ between pH 3.5–10) and the ionization state of intermediates. Buffers like PIPBS (pH 3.5–5) and CHES (pH 8.5–11) stabilize reaction conditions. Corrections for 2,4-dinitrophenol’s pKa (4.0) are essential to avoid artifacts in rate constant calculations .

Advanced: How can this compound-based assays be adapted for high-throughput screening (HTS) in drug discovery?

A colorimetric HTS method measures AMACR activity via 2,4-dinitrophenolate elimination at 354 nm. Use 96-well plates with substrate concentrations near Km (balanced conditions) to identify inhibitors. Continuous monitoring minimizes interference from compound absorbance, enabling rapid screening of >1,000 compounds/day .

Advanced: How can researchers resolve contradictions between this compound’s toxicity and catalytic utility?

Toxicity arises from mitochondrial uncoupling (protonophoric activity), while catalytic applications rely on controlled nucleophilic pathways. To mitigate risks, use subtoxic concentrations (<1 mM) in vitro, and employ chelating agents (e.g., EDTA) to sequester free metal ions that enhance oxidative stress .

Advanced: What role does this compound play in cancer biomarker detection?

In α-methylacyl-CoA racemase (AMACR) assays, the compound serves as a chromogenic reporter. Enzymatic activity releases 2,4-dinitrophenolate, producing a yellow color proportional to AMACR levels. This enables rapid identification of cancer cell lines and evaluation of inhibitors in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.